molecular formula C12H16O3 B8453760 Methyl 4-tert-butyl-2-hydroxybenzoate

Methyl 4-tert-butyl-2-hydroxybenzoate

Cat. No. B8453760
M. Wt: 208.25 g/mol
InChI Key: BZVFPKKNWFNYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-tert-butyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-tert-butyl-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-tert-butyl-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-tert-butyl-2-hydroxybenzoate

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(10(13)7-8)11(14)15-4/h5-7,13H,1-4H3

InChI Key

BZVFPKKNWFNYHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry reaction flask equipped with a stirring bar and a rubber septum was charged with 4-tert-butyl-2-(methoxymethoxy)benzoic acid (11.9 g, 50 mmol) and MeOH (166 mL). The solution was cooled to 0° C. and dry HCl gas was bubbled into the reaction. The reaction color changed from faint yellow to peach and again back to faint yellow. The reaction mixture was refluxed for 18 h, cooled to room temperature, and the solvent was removed. The resulting thick oil was diluted with CH2Cl2 (100 mL) and washed with H2O (100 mL) and 5% aqueous NaHCO3 solution (2×50 mL). The organic solution was dried (Na2 SO4) and the solvent was removed to obtain the requisite compound (9.10 g, 87%) as a colorless liquid, TLC Rf: 0.77 (10% EtOAc/n-hexanes).
Name
4-tert-butyl-2-(methoxymethoxy)benzoic acid
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
reactant
Reaction Step One
Yield
87%

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